Triazoxide-d3
Description
Deuterated compounds like Triazoxide-d3 are synthesized by replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, to enhance metabolic stability and enable tracking in pharmacokinetic studies. These compounds often exhibit unique reactivity due to their heterocyclic cores, which may influence their biological activity and environmental persistence.
Properties
Molecular Formula |
C₁₀H₃D₃ClN₅O |
|---|---|
Molecular Weight |
250.66 |
Synonyms |
7-Chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-Oxide-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs and triazole/trioxa-based compounds referenced in the evidence, highlighting synthesis methods, applications, and regulatory considerations.
Table 1: Key Properties of Triazoxide-d3 and Related Compounds
Key Findings:
Synthesis : this compound’s synthesis may parallel the thionyl chloride-mediated esterification described in , where substituted benzoic acids react with intermediates to form bioactive triazole derivatives. Deuterium incorporation likely occurs at specific hydrogen sites during recrystallization or via deuterated reagents .
Structural Analogues :
- Trioxsalen : Shares a trioxa core but is used in phototherapy, unlike this compound’s agricultural focus. Regulatory data (e.g., REACH, UN codes) suggest stricter handling requirements for trioxa compounds .
- III1–III19 : These derivatives exhibit antifungal activity, suggesting this compound could have similar bioactivity but with improved stability due to deuterium .
Regulatory and Safety Profiles : Compounds like Dexamethasone/Trichlormethiazide are subject to IC50 and LD50 evaluations (), implying that this compound may require analogous toxicity testing for agricultural registration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
